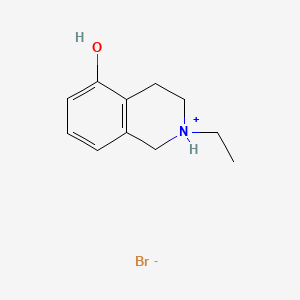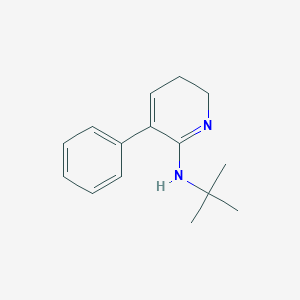![molecular formula C34H58Si3 B14175624 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane CAS No. 918795-23-0](/img/structure/B14175624.png)
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane is an organosilicon compound characterized by its unique structure, which includes hexyl groups and trimethylsilyl-substituted phenyl groups attached to a silolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane typically involves the reaction of hexyl-substituted silanes with trimethylsilyl-substituted phenyl groups under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-silicon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), toluene as solvent.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silolane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane has several scientific research applications:
Materials Science: Used in the development of novel silicon-based materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The trimethylsilyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene: Another organosilicon compound with similar reactivity and applications.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Known for its use in redox reactions and as a chemical probe.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis[4-[2-(trimethylsilyl)ethynyl]benzene]: Utilized in organic synthesis and materials science.
Uniqueness
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane stands out due to its specific combination of hexyl and trimethylsilyl-substituted phenyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Propiedades
Número CAS |
918795-23-0 |
|---|---|
Fórmula molecular |
C34H58Si3 |
Peso molecular |
551.1 g/mol |
Nombre IUPAC |
[4-[1,1-dihexyl-5-(4-trimethylsilylphenyl)silolan-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C34H58Si3/c1-9-11-13-15-27-37(28-16-14-12-10-2)33(29-17-21-31(22-18-29)35(3,4)5)25-26-34(37)30-19-23-32(24-20-30)36(6,7)8/h17-24,33-34H,9-16,25-28H2,1-8H3 |
Clave InChI |
UQZZMHCOLITELB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]1(C(CCC1C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
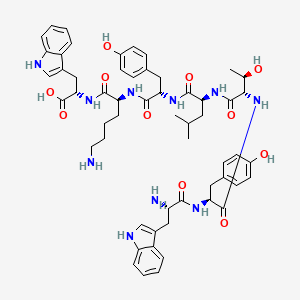

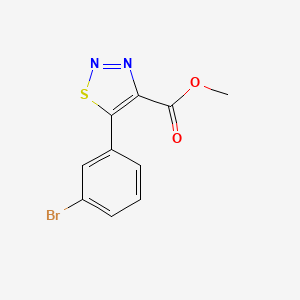
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
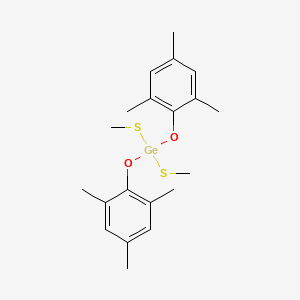
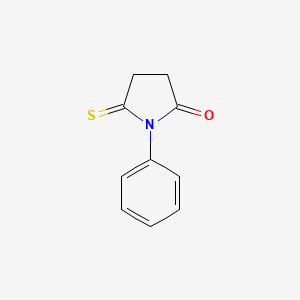
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
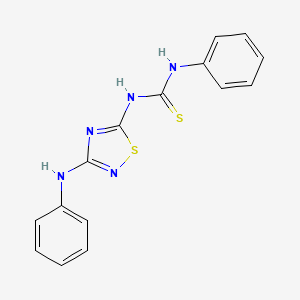
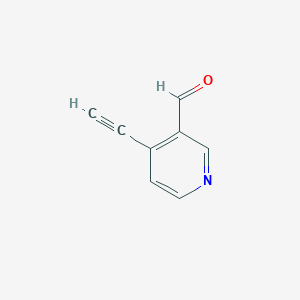
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
